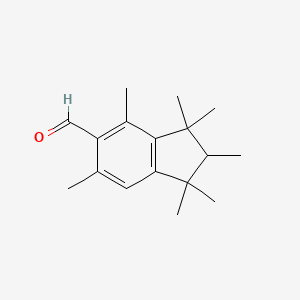
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- is a complex organic compound belonging to the indene family. This compound is characterized by its unique structure, which includes a dihydroindene core with multiple methyl substitutions and a carboxaldehyde functional group. The presence of these functional groups and substitutions makes it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives followed by oxidation to introduce the carboxaldehyde group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and oxidizing agents like chromium trioxide or pyridinium chlorochromate. Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Analyse Chemischer Reaktionen
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be compared with other similar compounds, such as:
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: This compound has a similar structure but differs in the position of the carboxaldehyde group.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: This compound has fewer methyl substitutions and lacks the carboxaldehyde group.
1H-Indene, 2,3-dihydro-4,6-dimethyl-: This compound has different methyl substitution patterns and does not contain a carboxaldehyde group.
The uniqueness of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- lies in its specific substitution pattern and the presence of the carboxaldehyde group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
141111-62-8 |
|---|---|
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1,1,2,3,3,4,6-heptamethyl-2H-indene-5-carbaldehyde |
InChI |
InChI=1S/C17H24O/c1-10-8-14-15(11(2)13(10)9-18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 |
InChI-Schlüssel |
PAPFJFJXLWEIRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=C(C1(C)C)C(=C(C(=C2)C)C=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
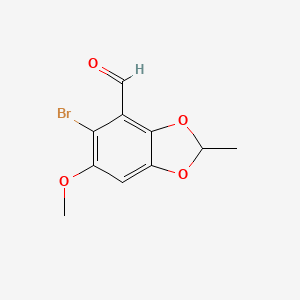
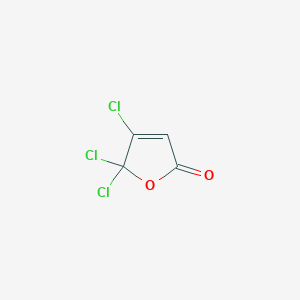
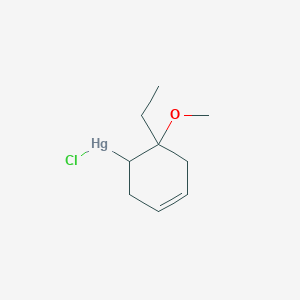
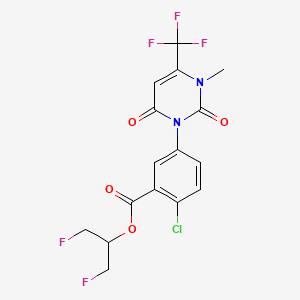
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
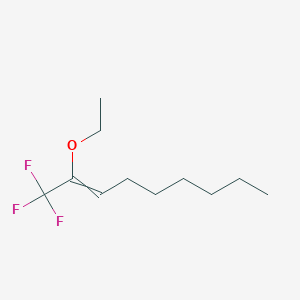
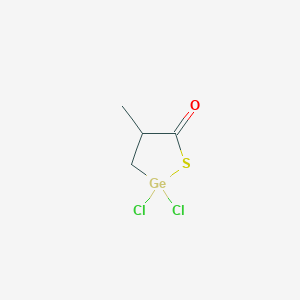
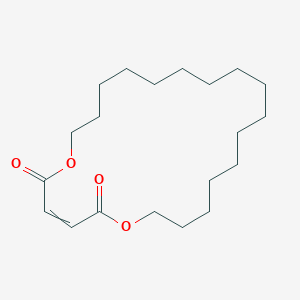
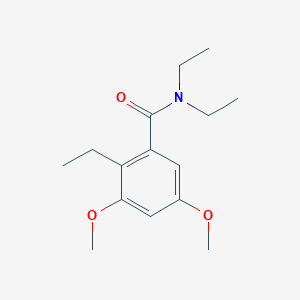
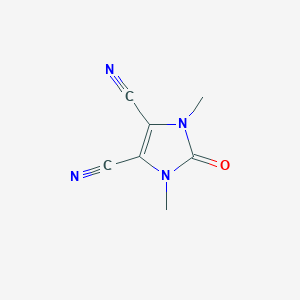
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
